molecular formula C21H22N2OS3 B13814170 (5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B13814170
M. Wt: 414.6 g/mol
InChI Key: GNSUAPGTNIFLTB-GCRHKQRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule It features a unique structure that includes a benzothiazole moiety, a cyclohexene ring, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts:

    p-Toluenesulfonic acid, palladium on carbon
    .

Major Products

Scientific Research Applications

(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one: is similar to other thiazolidinone derivatives and benzothiazole compounds.

    Thiazolidinone derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

Properties

Molecular Formula

C21H22N2OS3

Molecular Weight

414.6 g/mol

IUPAC Name

(5E)-3-ethyl-5-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2OS3/c1-3-22-16-10-5-6-11-17(16)26-18(22)13-14-8-7-9-15(12-14)19-20(24)23(4-2)21(25)27-19/h5-6,10-13H,3-4,7-9H2,1-2H3/b18-13-,19-15+

InChI Key

GNSUAPGTNIFLTB-GCRHKQRVSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C/4\C(=O)N(C(=S)S4)CC)/CCC3

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC3=CC(=C4C(=O)N(C(=S)S4)CC)CCC3

Origin of Product

United States

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